molecular formula C20H22N2O B4884485 N-(9-ethyl-9H-carbazol-3-yl)cyclopentanecarboxamide

N-(9-ethyl-9H-carbazol-3-yl)cyclopentanecarboxamide

Cat. No. B4884485
M. Wt: 306.4 g/mol
InChI Key: SOLQYZFUYMOHGY-UHFFFAOYSA-N
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Description

N-(9-ethyl-9H-carbazol-3-yl)cyclopentanecarboxamide, also known as ECB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ECB belongs to the class of carbazole derivatives and is widely used as a fluorescent probe for detecting biological molecules.

Scientific Research Applications

N-(9-ethyl-9H-carbazol-3-yl)cyclopentanecarboxamide has numerous applications in scientific research, especially in the field of biochemistry and molecular biology. This compound is widely used as a fluorescent probe for detecting biological molecules such as proteins, nucleic acids, and lipids. It has been shown to bind to proteins such as albumin and hemoglobin, and its fluorescence properties allow for the detection and quantification of these proteins in biological samples.

Mechanism of Action

The mechanism of action of N-(9-ethyl-9H-carbazol-3-yl)cyclopentanecarboxamide involves the binding of the compound to biological molecules, which results in a change in its fluorescence properties. This compound has a high affinity for hydrophobic regions of proteins and lipids, which allows it to selectively bind to these molecules. The binding of this compound to biological molecules results in a change in its fluorescence properties, which can be detected using various analytical techniques.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on living organisms. Studies have shown that this compound does not affect the viability or growth of cells, and it does not have any toxic effects on animals. However, it is important to note that further studies are required to fully understand the potential effects of this compound on living organisms.

Advantages and Limitations for Lab Experiments

N-(9-ethyl-9H-carbazol-3-yl)cyclopentanecarboxamide has several advantages as a fluorescent probe in lab experiments. It has a high quantum yield, which makes it a highly sensitive probe for detecting biological molecules. It is also stable under a wide range of experimental conditions and can be used in a variety of biological assays. However, it is important to note that this compound has a relatively low extinction coefficient, which limits its use in some applications.

Future Directions

The potential applications of N-(9-ethyl-9H-carbazol-3-yl)cyclopentanecarboxamide in scientific research are vast, and there are several future directions that can be explored. One potential application is the use of this compound as a diagnostic tool for detecting diseases such as cancer. This compound has been shown to selectively bind to cancer cells, and its fluorescence properties can be used to detect and quantify these cells in biological samples. Another potential application is the use of this compound in drug discovery. This compound can be used as a high-throughput screening tool for identifying potential drug candidates that bind to specific biological molecules. Overall, the future directions for this compound research are promising, and further studies are required to fully understand its potential applications in scientific research.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications as a fluorescent probe for detecting biological molecules. The synthesis of this compound involves the reaction of 9-ethylcarbazole and cyclopentanecarboxylic acid chloride, and the purity of the synthesized this compound can be confirmed by various analytical techniques. This compound has several advantages as a fluorescent probe, including its high quantum yield and stability under a wide range of experimental conditions. However, it is important to note that this compound has a relatively low extinction coefficient, which limits its use in some applications. The potential applications of this compound in scientific research are vast, and there are several future directions that can be explored, including its use as a diagnostic tool for detecting diseases and as a high-throughput screening tool for drug discovery.

properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-2-22-18-10-6-5-9-16(18)17-13-15(11-12-19(17)22)21-20(23)14-7-3-4-8-14/h5-6,9-14H,2-4,7-8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLQYZFUYMOHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3CCCC3)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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